4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride
説明
特性
分子式 |
C7H10Cl2N4 |
|---|---|
分子量 |
221.08 g/mol |
IUPAC名 |
4-(1H-imidazol-5-yl)-1-methylpyrazole;dihydrochloride |
InChI |
InChI=1S/C7H8N4.2ClH/c1-11-4-6(2-10-11)7-3-8-5-9-7;;/h2-5H,1H3,(H,8,9);2*1H |
InChIキー |
UDOXWJMNXVQSQK-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=CN=CN2.Cl.Cl |
製品の起源 |
United States |
準備方法
General Synthetic Approach
The synthesis of this compound typically involves:
- Preparation of the pyrazole core with the 1-methyl substitution.
- Introduction of the imidazole ring at the 4-position of the pyrazole.
- Formation of the dihydrochloride salt to enhance stability and solubility.
These steps often require careful control of reaction conditions to avoid decomposition or side reactions, especially during halide substitution and salt formation.
Detailed Synthetic Route (Based on Analogous Imidazole-Pyrazole Derivatives)
A representative synthetic route, adapted from medicinal chemistry literature focusing on similar biaryl pyrazole-imidazole compounds, involves the following steps:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. | Formation of pyrazole ring with 1-methyl substitution | Reaction of substituted hydrazines with 1,3-dicarbonyl compounds under acidic or neutral conditions | Yields 1-methyl-1H-pyrazole core |
| 2. | Introduction of aldehyde functionality at 4-position of pyrazole | Vilsmeier–Haack reaction using POCl3/DMF | Provides 4-formyl-1-methyl-pyrazole intermediate |
| 3. | Reduction of aldehyde to alcohol | Sodium borohydride (NaBH4) in methanol or ethanol | Yields 4-(hydroxymethyl)-1-methyl-pyrazole |
| 4. | Conversion of alcohol to chloride | Treatment with thionyl chloride (SOCl2) in toluene at elevated temperature (~115 °C) | Chloride intermediate is often unstable; use immediately |
| 5. | Nucleophilic substitution with imidazole | Reaction with potassium salt of imidazole (prepared in situ with K2CO3 in acetonitrile) at 70 °C overnight | Forms 4-(1H-imidazol-4-yl)-1-methyl-1H-pyrazole |
| 6. | Formation of dihydrochloride salt | Treatment with hydrochloric acid in appropriate solvent | Enhances solubility and stability |
This sequence is adapted from the synthetic methodology described for related compounds in the Journal of Medicinal Chemistry (2017), where imidazole and pyrazole derivatives were synthesized via similar steps involving aldehyde intermediates and nucleophilic substitution (Scheme 1 and 2 in the source).
Key Reaction Details and Conditions
Vilsmeier–Haack Reaction for Aldehyde Formation
- Reactants: Pyrazole derivative + POCl3 + DMF.
- Conditions: Stir at room temperature to moderate heat.
- Outcome: Introduction of formyl group at the 4-position of pyrazole ring.
Reduction of Aldehyde to Alcohol
- Reagent: Sodium borohydride (NaBH4).
- Solvent: Methanol or ethanol.
- Temperature: 0 °C to room temperature.
- Yield: Typically high (>80%).
Chlorination of Alcohol
- Reagent: Thionyl chloride (SOCl2).
- Solvent: Toluene.
- Temperature: Approximately 115 °C for 2 hours.
- Note: Chloride intermediate is unstable; use immediately for next step.
Nucleophilic Substitution with Imidazole
- Imidazole is deprotonated with potassium carbonate (K2CO3) in acetonitrile.
- Reaction temperature: 45 °C for 1 hour to generate potassium salt, then 70 °C overnight with chloride intermediate.
- Outcome: Formation of C-N bond linking imidazole to pyrazole.
Salt Formation
- The free base is treated with hydrochloric acid to yield the dihydrochloride salt.
- This step improves compound handling and biological assay compatibility.
Purification and Characterization
- Purification typically involves recrystallization from isopropanol or similar solvents.
- Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis.
- Salt formation confirmed by chloride content analysis and melting point determination.
Comparative Data Table of Synthetic Yields and Conditions
| Step | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1-Methyl-1H-pyrazole | Hydrazine + diketone | Acidic medium | 75-85 | Established method |
| 2 | 4-Formyl-1-methyl-pyrazole | POCl3, DMF | RT to 50 °C | 70-80 | Vilsmeier–Haack reaction |
| 3 | 4-(Hydroxymethyl)-1-methyl-pyrazole | NaBH4 | 0 °C to RT | 85-90 | High selectivity |
| 4 | 4-(Chloromethyl)-1-methyl-pyrazole | SOCl2 | 115 °C, 2 h | 60-70 | Chloride unstable, use immediately |
| 5 | 4-(1H-Imidazol-4-yl)-1-methyl-pyrazole | Imidazole, K2CO3 | 70 °C, overnight | 50-65 | Nucleophilic substitution |
| 6 | Dihydrochloride salt | HCl | RT | Quantitative | Salt formation |
Research Findings and Observations
- The choice of linker and substitution pattern affects yield and purity.
- Chloride intermediates require immediate use due to instability.
- Salt formation enhances aqueous solubility, critical for biological testing.
- The synthetic route is adaptable for analog synthesis by varying substituents on pyrazole or imidazole rings.
- The methodology aligns with the synthesis of CYP121A1 inhibitors, where similar imidazole-pyrazole scaffolds showed promising bioactivity.
化学反応の分析
Types of Reactions
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imidazole or pyrazole derivatives.
科学的研究の応用
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Structural Features
- Target Compound : Combines pyrazole and imidazole rings, offering dual heterocyclic reactivity. The methyl group enhances lipophilicity, while the dihydrochloride salt improves aqueous solubility .
- Betahistine Dihydrochloride : Features a pyridyl-ethylamine backbone, structurally distinct from the target compound but shares therapeutic applications in neurological disorders .
- 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic Acid Dihydrochloride : Incorporates a pyrimidine ring and carboxylic acid group, enabling coordination chemistry and metal-binding applications absent in the target compound .
- 1-Methyl-1H-pyrazol-4-amine Dihydrochloride : Lacks the imidazole moiety but includes an amine group, making it more nucleophilic and suited for coupling reactions .
- Histamine Dihydrochloride : Contains an ethylamine chain linked to imidazole, critical for receptor binding in immune responses .
Functional and Commercial Differences
- Industrial Utility : The target compound and 1-methylpyrazol-4-amine dihydrochloride are primarily industrial intermediates, whereas betahistine and histamine dihydrochlorides are direct active pharmaceutical ingredients (APIs) .
- Therapeutic Scope : Histamine dihydrochloride is FDA-approved for leukemia treatment, contrasting with the target compound’s niche role in materials science .
- Synthetic Flexibility : The pyrimidinyl-imidazole-carboxylic acid derivative (CAS 1808532-55-9) is tailored for drug discovery due to its carboxylic acid functionality, a feature absent in the target compound .
生物活性
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride, also known by its CAS number 1384543-10-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C7H9Cl2N4
- Molecular Weight : 184.626 g/mol
- CAS Number : 1384543-10-5
The compound exhibits various biological activities primarily due to its structural features, which include an imidazole ring and a pyrazole moiety. These components are known to interact with multiple biological targets, including enzymes and receptors involved in inflammation and cancer pathways.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds, including 4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride, show significant anticancer properties. For instance:
- In vitro studies demonstrated that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and A549 (lung adenocarcinoma). The IC50 values for these compounds ranged from 0.01 µM to 42.30 µM, indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | MCF7 | 0.01 |
| Pyrazole Derivative B | NCI-H460 | 0.03 |
| Pyrazole Derivative C | A549 | 26 |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In animal models, administration of pyrazole derivatives has shown a reduction in inflammation markers .
Antimicrobial Activity
Research has highlighted the antimicrobial potential of imidazole and pyrazole derivatives against various pathogens. For example, compounds similar to 4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride have demonstrated low Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives showed that the introduction of an imidazole ring significantly enhanced anticancer activity. The compound was tested in vitro against several cancer cell lines, resulting in a notable decrease in cell viability at concentrations as low as 0.01 µM .
Case Study 2: Anti-inflammatory Activity
In a controlled animal study, the administration of the compound resulted in a marked reduction in paw edema compared to the control group. The mechanism was attributed to the inhibition of inflammatory mediators such as TNF-alpha and IL-6 .
Q & A
Q. What are the key synthetic routes for 4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride, and how is reaction progress monitored?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Cyclization of hydrazine derivatives with diketones to form the pyrazole ring.
- Introduction of the imidazole moiety via nucleophilic substitution or cross-coupling reactions.
- Salt formation with hydrochloric acid to yield the dihydrochloride form, enhancing solubility and stability . Reaction progress is monitored using High Performance Liquid Chromatography (HPLC) to track intermediate purity and thin-layer chromatography (TLC) for real-time assessment. Final product characterization employs NMR (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity .
Q. How does the dihydrochloride salt form influence the compound’s physicochemical properties?
The dihydrochloride salt improves aqueous solubility, critical for in vitro assays (e.g., enzyme inhibition studies). Stability is enhanced under acidic conditions, but hygroscopicity requires storage in anhydrous environments. Comparative studies of freebase vs. salt forms show a 3–5× increase in solubility for the dihydrochloride form .
Q. What analytical techniques are essential for validating purity and structural identity?
- NMR Spectroscopy : Confirms proton environments and heterocyclic connectivity (e.g., pyrazole C–H at δ 7.2–7.5 ppm, imidazole N–H at δ 12–13 ppm).
- MS (ESI/Q-TOF) : Validates molecular weight (e.g., [M+H]+ at m/z 195.1 for the freebase; +2HCl adds ~72 Da).
- Elemental Analysis : Ensures stoichiometric Cl⁻ content (theoretical Cl: ~23.5%) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the pyrazole ring) alter bioactivity?
Substituents at the 1-methyl position enhance metabolic stability by reducing CYP450 oxidation. Computational docking (e.g., AutoDock Vina) reveals that the imidazole moiety’s orientation modulates binding to histamine H₃ receptors (ΔG = −9.2 kcal/mol). Comparative studies with 3-methyl analogs show a 40% reduction in receptor affinity, highlighting steric effects .
Q. What methodologies resolve contradictions in reported biological activities across studies?
Discrepancies (e.g., IC₅₀ variability in kinase inhibition assays) arise from differences in:
Q. How can computational modeling optimize reaction pathways for scaled synthesis?
Reaction path search algorithms (e.g., AFIR) coupled with DFT calculations (B3LYP/6-31G*) predict energy barriers for key steps like imidazole ring closure. For example, transition-state modeling identifies optimal temperatures (80–100°C) to avoid byproducts (e.g., dimerization). Experimental validation via DoE (Design of Experiments) reduces trial runs by 70% .
Key Recommendations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
